molecular formula C15H12N4O4S B12270287 N-(3-hydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(3-hydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B12270287
M. Wt: 344.3 g/mol
InChI Key: OFJHSCLAIVLREB-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide is a synthetic small molecule designed for research applications in medicinal chemistry and drug discovery. This compound features a benzimidazole core, a privileged scaffold in pharmacology known for its wide range of biological activities . The benzimidazole structure is a known isostere of nucleotides, allowing it to interact with various biopolymers, which contributes to its diverse pharmacological profile . The molecular architecture incorporates a 6-nitro substituent on the benzimidazole ring and a sulfanyl acetamide linker connected to a 3-hydroxyphenyl group. This structure suggests potential for investigating multiple mechanisms of action. Benzimidazole derivatives have been extensively studied and reported to exhibit antimicrobial , anticancer , anti-inflammatory , and anthelmintic activities . The presence of the acetamide linkage is a common feature in many bioactive molecules and pharmaceutical agents . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Researchers are encouraged to utilize this compound for in-vitro assays and as a lead structure in the design and development of new pharmacologically active molecules.

Properties

Molecular Formula

C15H12N4O4S

Molecular Weight

344.3 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H12N4O4S/c20-11-3-1-2-9(6-11)16-14(21)8-24-15-17-12-5-4-10(19(22)23)7-13(12)18-15/h1-7,20H,8H2,(H,16,21)(H,17,18)

InChI Key

OFJHSCLAIVLREB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 6-Nitro-1H-Benzimidazole-2-Thiol

The benzimidazole core functionalized with a nitro group and thiol moiety serves as the foundational intermediate. The synthesis begins with 4-nitro-o-phenylenediamine , which undergoes cyclization with carbon disulfide in a basic medium.

Reaction Conditions :

  • Reactants : 4-nitro-o-phenylenediamine (1.0 equiv), carbon disulfide (1.2 equiv)
  • Solvent : Ethanol/water mixture (3:1 v/v)
  • Base : Aqueous sodium hydroxide (10% w/v)
  • Temperature : Reflux at 80°C for 6–8 hours
  • Workup : Acidification with dilute HCl to pH 3–4 precipitates the product.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine groups on carbon disulfide, followed by cyclization and elimination of hydrogen sulfide. The nitro group remains intact due to its meta-directing nature, ensuring regioselective formation of the 6-nitro isomer.

Alternative Nitration Strategies

For substrates where direct nitration of o-phenylenediamine is challenging, post-cyclization nitration may be employed.

Procedure :

  • Synthesize 1H-benzimidazole-2-thiol via cyclization of o-phenylenediamine with carbon disulfide.
  • Nitrate the benzimidazole using a mixture of fuming nitric acid and sulfuric acid at 0–5°C.
  • Quench the reaction in ice water and neutralize with sodium bicarbonate.

Yield Comparison :

Method Nitration Stage Yield (%)
Pre-cyclization Before cyclization 68–72
Post-cyclization After cyclization 55–60

Post-cyclization nitration often results in lower yields due to competing side reactions, such as oxidation of the thiol group.

Acetamide Side-Chain Synthesis

Preparation of 2-Chloro-N-(3-Hydroxyphenyl)Acetamide

The acetamide segment is synthesized via acylation of 3-aminophenol with chloroacetyl chloride .

Optimized Protocol :

  • Reactants : 3-aminophenol (1.0 equiv), chloroacetyl chloride (1.1 equiv)
  • Solvent : Anhydrous dichloromethane
  • Base : Triethylamine (1.5 equiv) to scavenge HCl
  • Temperature : 0°C to room temperature, stirred for 4 hours
  • Workup : Wash with 5% HCl, followed by saturated NaHCO₃ and brine.

Critical Consideration : Excessive chloroacetyl chloride leads to diacetylation, necessitating strict stoichiometric control.

Sulfanyl Bridge Formation

Nucleophilic Substitution Reaction

The final step involves coupling 6-nitro-1H-benzimidazole-2-thiol with 2-chloro-N-(3-hydroxyphenyl)acetamide via a thioether linkage.

Reaction Parameters :

  • Reactants : 6-nitro-1H-benzimidazole-2-thiol (1.0 equiv), 2-chloro-N-(3-hydroxyphenyl)acetamide (1.05 equiv)
  • Base : Potassium carbonate (2.0 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 60°C for 12 hours
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3).

Yield Optimization :

  • Solvent Impact : Polar aprotic solvents like DMF enhance nucleophilicity of the thiolate ion, improving yields to 75–80% compared to 60–65% in ethanol.
  • Base Selection : Potassium carbonate outperforms sodium hydroxide by minimizing hydrolysis of the chloroacetamide.

Characterization and Analytical Validation

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, benzimidazole-H), 7.92–7.85 (m, 2H, aromatic-H), 6.85 (d, J = 8.1 Hz, 1H, phenol-H), 4.38 (s, 2H, -SCH₂-), 3.10 (s, 1H, -OH).
  • ¹³C NMR : δ 169.8 (C=O), 152.3 (C-NO₂), 135.6 (benzimidazole-C), 116.4–128.9 (aromatic-C).

Infrared Spectroscopy (IR) :

  • Peaks at 1645 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asymmetric stretch), and 1250 cm⁻¹ (C-S bond).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

  • Column : C18 reversed-phase
  • Mobile Phase : Acetonitrile/water (70:30 v/v)
  • Retention Time : 8.2 minutes
  • Purity : >98% by peak area normalization.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance throughput, key steps like benzimidazole cyclization and thioether coupling can be adapted for continuous flow reactors.

Advantages :

  • Reduced reaction time (2–3 hours vs. 12 hours in batch)
  • Improved heat transfer minimizes decomposition.

Challenges :

  • Clogging risks due to precipitated intermediates necessitate in-line filtration.

Green Chemistry Approaches

Solvent Recycling :

  • DMF recovery via distillation reduces waste generation by 40%.

Catalyst Reuse :

  • Immobilized bases (e.g., polymer-supported K₂CO₃) enable five reaction cycles without significant activity loss.

Comparative Analysis of Synthetic Methodologies

Parameter Method A Method B
Thiol Source Carbon disulfide Post-nitration
Coupling Solvent DMF Ethanol
Overall Yield 72% 58%
Purity (HPLC) 98% 92%

Method A, employing DMF and pre-cyclization nitration, offers superior yield and purity, making it preferable for laboratory-scale synthesis. Method B, though less efficient, remains viable for substrates sensitive to strong bases.

Chemical Reactions Analysis

Nitro Group Reduction

The electron-deficient 6-nitro group undergoes selective reduction under catalytic hydrogenation conditions (Table 1).

Reaction ConditionsProductYieldSource
H₂ (1 atm), 10% Pd/C, ethanol, 25°C6-amino-1H-benzimidazole derivative82%
Na₂S₂O₄, H₂O/EtOH, 60°CAmine intermediate with retained sulfanyl75%

This reduction is critical for generating intermediates for antimicrobial agents . The nitro-to-amine conversion enhances hydrogen bonding potential in biological systems .

Sulfanyl Group Reactivity

The –S–CH₂– bridge participates in nucleophilic substitutions and oxidations (Table 2).

Reaction TypeReagents/ConditionsProductApplication
AlkylationCH₃I, K₂CO₃, DMF, 60°CSulfonium saltEnhanced solubility derivatives
OxidationmCPBA, CH₂Cl₂, 0°CSulfoxide (-SO-) or sulfone (-SO₂-)Prodrug activation
DisplacementThiols, Cu(I) catalysisThioether exchangeBioconjugation studies

Sulfoxide formation modulates compound polarity, affecting pharmacokinetic properties .

Acetamide Hydrolysis and Modifications

The –NHCO– group undergoes hydrolysis and acylations (Table 3).

ReactionConditionsProductNotes
Acidic hydrolysis6M HCl, reflux, 12h2-[(6-nitro-benzimidazolyl)sulfanyl]acetic acidRequires nitro group stability
Enzymatic cleavageLipase, pH 7.4, 37°CFree amine + acetic acidControlled drug release
N-AcylationAc₂O, pyridine, 80°CN-acetylated derivativeBioactivity modulation

Hydrolysis under basic conditions is limited due to competing nitro group decomposition .

Phenolic –OH Functionalization

The 3-hydroxyphenyl moiety enables electrophilic substitutions (Table 4).

Reaction TypeReagentsProductYield
O-AlkylationCH₃CH₂Br, K₂CO₃, acetone3-ethoxy-phenyl analog68%
SulfonationClSO₃H, CH₂Cl₂, 0°C3-sulfo-phenyl derivative55%
Diazonium couplingArN₂⁺, NaOH, 5°CAzo-linked conjugates72%

The phenolic group’s acidity (pKa ~10) facilitates selective modifications without affecting the benzimidazole core .

Benzimidazole Ring Reactions

The aromatic system participates in electrophilic substitutions (Table 5).

ReactionConditionsPositionProduct
HalogenationBr₂, FeBr₃, 40°CC-44-bromo derivative
NitrationHNO₃/H₂SO₄, 0°CC-55,6-dinitro compound
Pd-catalyzed couplingArB(OH)₂, Pd(PPh₃)₄, K₂CO₃C-2Biaryl-functionalized analogs

C-5 nitration is sterically hindered by the existing C-6 nitro group .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including N-(3-hydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide, demonstrate significant antimicrobial effects. A study highlighted that various benzimidazole derivatives showed potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 2 μg/ml, indicating strong efficacy .

Anti-inflammatory Properties

Benzimidazole derivatives have also been studied for their anti-inflammatory properties. For instance, compounds similar to this compound exhibited notable inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. A specific derivative demonstrated a COX-2 inhibition IC50 value ranging from 8 to 13.7 µM .

Anticancer Potential

The anticancer potential of benzimidazole derivatives has been explored extensively. Compounds with similar structures have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines. For example, certain benzimidazole derivatives were found to induce apoptosis in cancer cells through the activation of specific signaling pathways .

General Synthetic Route

A general synthetic route may involve:

  • Formation of Benzimidazole Core : The initial step often includes the condensation of o-phenylenediamine with a suitable carbonyl compound to form the benzimidazole nucleus.
  • Introduction of Nitro Group : Nitration can be performed using concentrated nitric acid to introduce the nitro group at the desired position on the benzimidazole ring.
  • Sulfanylation : The introduction of the sulfanyl group can be achieved through nucleophilic substitution reactions.
  • Acetamide Formation : Finally, the acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride .

Case Studies

Several studies have documented the applications and effectiveness of this compound in various biological assays.

Antimicrobial Efficacy Study

In a comparative study on antimicrobial efficacy, this compound was tested against a panel of bacterial strains. The results indicated that this compound exhibited superior activity compared to standard antibiotics like norfloxacin, with MIC values significantly lower than those reported for traditional treatments .

Anti-inflammatory Activity Assessment

A detailed assessment of anti-inflammatory activity was conducted where this compound was tested in vivo using animal models. The results showed a marked reduction in edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The nitro and hydroxy groups could play a role in binding interactions or redox reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivities.

Structural Analogues with Benzimidazole Cores

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I) Substituents: 4-chlorophenyl (electron-withdrawing), diaminopyrimidine (hydrogen-bonding). Key Differences: Replaces benzimidazole with a pyrimidine ring, altering aromatic stacking and hydrogen-bonding motifs. Crystallography reveals intramolecular N–H⋯N bonds and layered packing via hydrogen bonds . Bioactivity: Not explicitly reported, but pyrimidine derivatives often exhibit kinase inhibition.

2-[(6-Nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide (CAS: 866821-17-2) Substituents: 2-nitrophenyl (meta-nitro vs. 3-hydroxyphenyl in the target compound). Bioactivity: Structural analogs (e.g., N-(4-bromophenyl)-2-[(6-nitrobenzimidazol-2-yl)sulfanyl]acetamide) show preclinical anti-biofilm activity against Pseudomonas .

N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound II) Substituents: 3-chlorophenyl (meta-substitution) vs. 3-hydroxyphenyl. Key Differences: Chlorine’s electronegativity and larger atomic radius compared to hydroxyl may alter hydrophobic interactions and steric effects. Crystallizes with two independent molecules, forming a 3D hydrogen-bonded network .

Analogues with Heterocyclic Variations

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

  • Substituents : Benzothiazole core (vs. benzimidazole), trifluoromethyl (strong electron-withdrawing), 3-methoxyphenyl.
  • Key Differences : Benzothiazole’s sulfur atom enhances lipophilicity. The trifluoromethyl group improves metabolic stability but reduces hydrogen-bonding capacity compared to nitro .

2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methyl-6-nitrophenyl)acetamide (8v)

  • Substituents : Indole-oxadiazole hybrid, 2-methyl-6-nitrophenyl.
  • Key Differences : Oxadiazole introduces rigidity; indole enables π-π stacking. Tested for α-glucosidase inhibition (IC₅₀ = 12.3 µM) and moderate lipoxygenase (LOX) inhibition .

Physicochemical and Bioactivity Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity
Target Compound Benzimidazole 3-hydroxyphenyl, 6-nitro ~375 (estimated) Potential anti-biofilm (inferred)
2-[(6-Nitrobenzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide Benzimidazole 2-nitrophenyl, 6-nitro 389.3 Anti-biofilm (vs. Pseudomonas)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4-chlorophenyl, diaminopyrimidine 326.8 N/A
8v (Indole-oxadiazole derivative) Oxadiazole-indole 2-methyl-6-nitrophenyl 423.0 α-Glucosidase inhibition (IC₅₀ = 12.3 µM)

Key Observations

  • Hydroxyl groups (as in the target compound) counterbalance this via hydrogen bonding .
  • Heterocyclic Cores : Benzimidazoles and benzothiazoles offer distinct π-stacking and hydrogen-bonding profiles. Oxadiazoles (as in 8v) introduce conformational rigidity, favoring enzyme inhibition .
  • Bioactivity Trends : Anti-biofilm activity is linked to nitrobenzimidazole derivatives, while enzyme inhibition correlates with oxadiazole-indole hybrids .

Biological Activity

N-(3-hydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzodiazole ring, a nitro group, and a hydroxyphenyl moiety. The molecular formula is C15H12N4O4SC_{15}H_{12}N_{4}O_{4}S with a molecular weight of 344.3 g/mol. Its unique structural components contribute to its biological activity.

PropertyValue
Molecular FormulaC15H12N4O4S
Molecular Weight344.3 g/mol
IUPAC NameThis compound
CAS Number1412209-98-3

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Benzodiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Nitration : Introduction of the nitro group via nitrating agents.
  • Thioether Formation : Reaction with thiol compounds to introduce the sulfanyl group.
  • Amide Formation : Final reaction with 3-hydroxyaniline to form the acetamide linkage.

These steps highlight the compound's synthetic complexity and potential for modification to enhance biological activity.

The biological activity of this compound is thought to arise from its interaction with specific enzymes or receptors, potentially modulating their activity. The nitro and hydroxy groups may facilitate binding interactions or redox reactions, which are critical in various biochemical pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar benzimidazole derivatives, demonstrating significant activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have shown Minimum Inhibitory Concentrations (MICs) as low as 2 μg/ml against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research indicates that benzimidazole derivatives exhibit cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Case Study: Inhibition of HCV Helicase

A notable study demonstrated that related compounds could inhibit the helicase activity of Hepatitis C Virus (HCV) NTPase/helicase, suggesting potential antiviral applications . The most active derivatives had IC50 values around 6.5 µM, showcasing their effectiveness in biochemical assays.

Comparative Analysis with Similar Compounds

The presence of both nitro and hydroxy groups, along with the sulfanyl linkage in this compound, distinguishes it from other benzodiazole derivatives. Comparative studies suggest that these modifications enhance both selectivity and potency against specific biological targets.

CompoundActivity TypeIC50 Value
This compoundAntiviral~6.5 µM
Benzimidazole Derivative AAntibacterial2 μg/ml
Benzimidazole Derivative BAnticancerVaries by cell line

Q & A

Basic Research Question

  • NMR Contradictions: Compare experimental ¹H shifts with DFT-calculated values (Gaussian09, B3LYP/6-311++G** basis set) to identify misassignments, particularly for aromatic protons .
  • HRMS Anomalies: Verify isotopic patterns (e.g., Cl/Br splitting) and adduct formation (e.g., [M+Na]⁺ vs. [M+H]⁺) using high-resolution instruments (Q-TOF) .
  • Case Study: Misidentification of 2-(3-hydroxyphenyl) vs. 2-(2-hydroxyphenyl) isomers was resolved via NOE correlations and X-ray crystallography .

What strategies mitigate challenges in characterizing nitro-benzimidazole derivatives under acidic/basic conditions?

Advanced Research Question

  • Acidic Conditions: Avoid prolonged exposure to prevent nitro group reduction (e.g., use pH 4–6 buffers during HPLC) .
  • Basic Conditions: Protect the hydroxyl group (e.g., acetylation) to prevent deprotonation and sulfanyl bridge cleavage .
  • Spectroscopic Stability: Conduct time-dependent NMR studies in DMSO-d₆ or CDCl₃ to assess degradation products .

How are hydrogen-bonding networks and supramolecular interactions analyzed in related acetamide crystal structures?

Basic Research Question

  • Tools: Use Mercury (CCDC) or PLATON to visualize intermolecular interactions (e.g., N–H⋯O, C–H⋯π) .
  • Metrics: Measure H-bond distances (2.6–3.2 Å) and angles (150–180°) .
  • Example: In N-(4-chlorophenyl) analogs, centrosymmetric dimers formed via N–H⋯N bonds, while π-stacking aligned molecules along the crystallographic axis .

What quality control protocols ensure reproducibility in biological screening of sulfanyl-acetamide derivatives?

Advanced Research Question

  • Purity Standards: Require ≥95% purity (HPLC, UV/Vis detection) with batch-to-batch consistency checks .
  • Positive/Negative Controls: Include known inhibitors (e.g., ursolic acid for elastase) and vehicle-only samples .
  • Blind Testing: Perform assays in triplicate across independent labs to minimize instrumentation bias .

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